3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiazole with an appropriate amine and a reducing agent to introduce the amino group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: Another thiazole derivative with similar biological activities.
4-Methylthiazole: Shares the thiazole ring structure but differs in functional groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a thiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12N2OS |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5(2-8)7(10)6-3-11-4-9-6/h3-5,7,10H,2,8H2,1H3 |
InChI Key |
DZJLDMQSRQLMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CSC=N1)O |
Origin of Product |
United States |
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